molecular formula C6H12O6 B009984 beta-D-galactose CAS No. 105430-43-1

beta-D-galactose

Cat. No. B009984
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-FPRJBGLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-galactose, also known as lactose, is a disaccharide sugar composed of galactose and glucose. It is one of the most abundant sugars found in milk and dairy products. It is also a common ingredient in many food products, pharmaceuticals, and cosmetics. Beta-D-galactose is an essential nutrient for human health, and its various properties make it an essential component in many scientific research applications.

Scientific Research Applications

Metabolic Pathway Analysis

β-D-galactose is a key player in the Leloir pathway, where it is converted to glucose 1-phosphate. This process involves several enzymes like galactokinase, which transforms α-D-galactose to galactose 1-phosphate, playing a crucial role in galactose metabolism and has implications for diseases like galactosemia (Holden et al., 2004). Furthermore, the structure of galactose mutarotase/UDP-galactose 4-epimerase in Saccharomyces cerevisiae, which is part of the pathway converting β-D-galactose to glucose 1-phosphate, has been elucidated (Thoden & Holden, 2005).

Prebiotic Production

β-D-galactose has been utilized in producing prebiotic galacto-oligosaccharides (GOS) from lactose. This involves β-galactosidases from Lactobacillus reuteri, leading to the formation of various GOS, which have potential health benefits (Splechtna et al., 2006).

Enzyme Production and Structural Analysis

Studies on β-1,4-galactosyltransferase, an enzyme involved in synthesizing glycoconjugates, revealed insights into its structural and functional mechanisms, which are vital for understanding its role in cellular processes (Ramakrishnan et al., 2004). Additionally, the molecular structure of human galactose mutarotase has been detailed, providing deeper insights into galactose metabolism (Thoden et al., 2004).

Neurological Research and Aging Models

β-D-galactose has been used in aging research, particularly in creating animal models to study neurodegeneration and cognitive outcomes. For instance, moderate exercise was found to prevent neurodegeneration in D-galactose-induced aging mice (Li et al., 2016). A systematic review and meta-analysis also highlighted the characteristics and effects of D-galactose on cognitive and oxidative stress indices in aging models (Sadigh-Eteghad et al., 2017).

Enzyme Immobilization and Applications

β-D-Galactosidase, derived from various microbial sources, is pivotal in food processing for lactose hydrolysis. Research has delved into techniques for its production, purification, and application, especially in lactose hydrolysis for nutritional and environmental benefits (Panesar et al., 2006).

Novel Chemical Synthesis

β-D-galactose is employed in synthesizing novel galactose-containing chemicals (GCCs), showcasing its potential in creating diverse biochemical compounds. This involves enzymes like β-galactosidase from Enterobacter cloacae, demonstrating the versatility of β-D-galactose in chemical synthesis (Lu et al., 2010).

Ligand-Receptor Interaction Studies

Group epitope mapping using saturation transfer difference NMR has been applied to study the binding interactions of β-D-galactose with protein receptors. This research contributes to understanding the molecular interactions and specificity of glycosyltransferases (Mayer & Meyer, 2001).

properties

IUPAC Name

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-FPRJBGLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015884
Record name beta-​D-​Galactopyranose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-D-Galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-D-GALACTOPYRANOSE

CAS RN

7296-64-2
Record name β-D-Galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7296-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Galactose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-​D-​Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Galactopyranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6K52J67A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-D-Galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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